4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid
Overview
Description
The compound “4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine is an important fused bicyclic 5,6 heterocycle that has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A library of 3-amino-imidazo[1,2-a]-pyridines was synthesized employing microwave-assisted one-pot Ugi-type multi-component reaction .Scientific Research Applications
Organic Synthesis and Structural Studies
Heterocyclic Azo Dyes Synthesis : Research by Wang et al. (2018) explores the synthesis of heterocyclic azo dyes using ortho/para-aminobenzoic acids and highlights the pH stability of these dyes, which could be beneficial in various industrial applications.
Functionalization of 1H-Pyrazole-3-Carboxylic Acid : A study by Yıldırım et al. (2005) discusses the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamide, showcasing the potential for creating diverse chemical structures for various applications.
Triorganostannyl Esters Synthesis : Research by Tzimopoulos et al. (2010) details the synthesis of triorganostannyl esters of aminobenzoic acids, indicating potential applications in material science and coordination chemistry.
Photophysical and Luminescent Properties
Fluorescent Probes Development : A study by Renno et al. (2022) investigates imidazo[1,5-a]pyridine-based fluorophores for use as cell membrane probes, highlighting their potential in bioimaging and molecular biology.
Synthesis of High Luminescent Fluorophore : Research by Kokorina et al. (2019) demonstrates the synthesis of a blue emissive organic fluorophore, offering potential applications in optoelectronics and sensing technologies.
Potential Therapeutic Applications
Antimycobacterial Activity : A study by Sathe et al. (2011) explores the antimicrobial activity of fluorinated benzothiazolo imidazole compounds, suggesting potential applications in drug development for infectious diseases.
Inhibitors of Human Rhinovirus : Research by Hamdouchi et al. (1999) focuses on synthesizing imidazo[1,2-a]pyridines as antiviral agents, indicating a possible role in respiratory virus treatment.
Antiulcer Agents Development : A study by Starrett et al. (1989) synthesizes new imidazo[1,2-a]pyridines with potential use as antiulcer agents, showcasing an application in gastrointestinal disorder treatments.
Mechanism of Action
Imidazo[1,2-a]pyridines
This is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Suzuki–Miyaura Coupling
This is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Properties
IUPAC Name |
4-fluoro-3-[(6-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3/c1-9-2-5-14-18-7-13(20(14)8-9)15(21)19-12-6-10(16(22)23)3-4-11(12)17/h2-8H,1H3,(H,19,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJOTEVEJKOEHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C2C(=O)NC3=C(C=CC(=C3)C(=O)O)F)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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